2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-8-5-7(11(12)13)2-1-6(8)3-4-10;/h1-2,5H,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRXOKHFGMTVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-42-2 | |
| Record name | Benzeneethanamine, 2-bromo-4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Sequential Nitration and Bromination of Phenethylamine Derivatives
A foundational route begins with functionalizing phenethylamine through electrophilic aromatic substitution (EAS). However, the amine group’s strong activating nature complicates direct nitration or bromination, necessitating protection-deprotection strategies:
- Amine Protection : The ethylamine side chain is protected as an acetamide via acetylation with acetic anhydride.
- Nitration : The protected intermediate undergoes nitration using a mixed acid (HNO₃/H₂SO₄) at 0–5°C, directing the nitro group para to the acetamide.
- Bromination : Bromine (Br₂) in dichloromethane introduces the ortho-bromo group relative to the nitro, leveraging the nitro group’s meta-directing influence.
- Deprotection and Salt Formation : Hydrolysis with HCl regenerates the free amine, followed by precipitation as the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65 | 90 |
| Bromination | Br₂/DCM, 25°C | 58 | 88 |
| Deprotection | 6M HCl, reflux | 92 | 95 |
This method suffers from moderate yields due to competing side reactions during bromination, necessitating rigorous purification.
Directed Ortho-Metalation (DoM) Strategies
Transition metal-mediated approaches enable precise bromine placement. Using a directed ortho-metalation protocol:
- Lithiation : A nitro-substituted phenethylamine derivative is treated with LDA (lithium diisopropylamide) at −78°C, forming a chelated intermediate.
- Bromine Quenching : Addition of Br₂ or NBS (N-bromosuccinimide) installs bromine ortho to the nitro group.
- Acid Workup : HCl treatment yields the final hydrochloride salt.
Advantages :
- Higher regioselectivity (>90% ortho substitution).
- Reduced side products compared to traditional EAS.
Limitations :
- Requires anhydrous conditions and cryogenic temperatures.
- Scalability challenges due to reagent costs.
Solid-Phase and Flow Chemistry Innovations
Polymer-Supported Synthesis
Immobilizing the amine on Merrifield resin simplifies purification:
- Resin Functionalization : Attach phenethylamine via nucleophilic substitution.
- On-Resin Nitration/Bromination : Perform sequential EAS steps under controlled conditions.
- Cleavage and Salt Formation : Release the product using TFA/HCl, yielding the hydrochloride.
Benefits :
- Automation-compatible for high-throughput screening.
- Reduces intermediate isolation steps.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Sequential EAS | 58 | 88 | Moderate | High (toxic reagents) |
| DoM Strategy | 75 | 92 | Low | Moderate |
| Biocatalytic | 81 | 95 | High | Low |
| Solid-Phase | 70 | 90 | High | Moderate |
Trends :
- Biocatalytic methods lead in yield and sustainability but lag in initial setup costs.
- Conventional EAS remains prevalent due to reagent accessibility.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the para position activates the aromatic ring for nucleophilic substitution at the ortho (bromo) position.
Key Reactions:
a. Azide Substitution
Reacting with sodium azide (NaN₃) in dimethylformamide (DMF) at 40°C replaces the bromo group with an azide:
b. Amine/Alkoxy Substitution
Primary or secondary amines (e.g., morpholine) or alkoxides displace the bromo group under basic conditions (K₂CO₃):
-
Typical Reagents : Morpholine, piperidine, or methoxide.
-
Mechanism : Base deprotonates the amine, enhancing nucleophilicity .
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using catalytic hydrogenation or Fe/HCl:
a. Catalytic Hydrogenation
-
Notes : The amine hydrochloride remains stable under these conditions.
b. Fe/HCl Reduction
-
Side Reaction Risk : Over-reduction of the aromatic ring is minimized by controlling reaction time .
Amine Functionalization
The primary amine (protonated as hydrochloride) participates in alkylation or acylation under deprotonating conditions:
a. Alkylation
b. Acylation
-
Product : 2-(2-Bromo-4-nitrophenyl)-N-acetylethan-1-amine.
Cross-Coupling Reactions
The bromo group participates in palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Stability and Side Reactions
-
Hydrolysis : The bromo group is resistant to hydrolysis under neutral conditions but may hydrolyze to phenol under strong acidic/basic conditions.
-
Nitro Group Stability : Stable under mild conditions but decomposes at >200°C.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that derivatives of 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride exhibit notable anticancer properties. For instance, compounds incorporating the bromo and nitro groups have been synthesized and tested against various cancer cell lines, demonstrating efficacy comparable to established chemotherapeutics.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2-Bromo-4-nitrophenyl)ethan-1-amine | MCF-7 | 5.71 | |
| 2-(2-Bromo-4-nitrophenyl)ethan-1-amine | HepG2 | 6.14 |
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as bromine and nitro groups, enhances the cytotoxic activity of these compounds against cancer cells.
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(2-Bromo-4-nitrophenyl)ethan-1-amine | Staphylococcus aureus | 46.9 | |
| 2-(2-Bromo-4-nitrophenyl)ethan-1-amine | Escherichia coli | 93.7 |
The antimicrobial efficacy is attributed to the nitro group, which is known to enhance the compound's ability to penetrate bacterial cell membranes.
Organic Synthesis Applications
2.1 Synthesis of Indole Derivatives
The compound serves as a precursor in the synthesis of various indole derivatives through multi-step reactions involving cyclization processes. These indole derivatives are valuable in pharmaceuticals due to their diverse biological activities.
Case Study: Synthesis of Indolin-2-one Derivatives
A recent study described a method for synthesizing indolin-2-one derivatives using 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride as a starting material. The reaction conditions were optimized for yield and purity.
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization with aldehyde | Room Temperature, DMSO | 85% |
| Reduction step with NaBH4 | Ambient Conditions | 90% |
These derivatives demonstrated promising activities in inhibiting cancer cell proliferation, highlighting the compound's utility in drug development.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares the target compound with five structurally related analogues from literature and commercial sources:
Electronic and Reactivity Profiles
- Nitro vs. Trifluoromethyl : The nitro group (σₚ = +1.24) in the target compound is a stronger EWG than trifluoromethyl (σₚ = +0.54), leading to greater ring deactivation. This reduces electrophilic substitution rates but enhances oxidative stability compared to analogues with weaker EWGs .
- Phenoxy vs. Thiophene: The phenoxy group in CAS 1423027-91-1 introduces resonance effects, while thiophene (CAS 2244906-14-5) provides sulfur-mediated electronic interactions, influencing binding to enzymes or receptors .
Biological Activity
Overview
2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O2. It is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, which significantly influences its biological activity and chemical reactivity. This compound is often utilized in various scientific research applications, particularly in biology and medicinal chemistry.
The compound's unique structure allows it to interact with specific molecular targets, such as enzymes and receptors. The bromine and nitro groups enhance its binding affinity, enabling it to modulate the activity of various biological pathways.
Types of Reactions:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
- Reduction Reactions: The nitro group can be reduced to an amino group.
- Oxidation Reactions: The amine group can be oxidized to form imines or nitriles.
Common Reagents and Conditions:
- Substitution: Sodium azide or potassium thiocyanate in polar solvents.
- Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride. For instance, derivatives with similar structural motifs have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 2-(2-Bromo-4-nitrophenyl)ethan-1-amine | 0.0195 | E. coli |
| 2-(4-Bromo-2-nitrophenyl)ethan-1-amines | 0.0048 | Bacillus mycoides |
| 2-(2-Bromo-4-nitrophenyl)ethan-1-amines | 0.039 | C. albicans |
The presence of electron-withdrawing groups like nitro enhances the compound's antibacterial properties, making it a candidate for further investigation in drug development aimed at combating resistant bacterial strains .
Neuropharmacological Activity
The compound has also been studied for its effects on neuropharmacological targets. It has been shown to act as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in regulating neurotransmitter release and may play a role in conditions such as schizophrenia. In vivo tests demonstrated efficacy in models of hyperactivity related to schizophrenia, indicating potential therapeutic applications .
Case Studies
-
Study on Antibacterial Activity:
A comprehensive study evaluated the antibacterial effects of various derivatives, including those with similar structures to 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride. The study found that compounds with nitro substitutions exhibited enhanced activity against E. coli and S. aureus, suggesting a structure-activity relationship that favors these modifications . -
Neuropharmacological Investigation:
In another study, researchers explored the agonistic properties of compounds related to TAAR1. They reported that certain derivatives showed significant modulation of dopaminergic signaling pathways, which could lead to novel treatments for neuropsychiatric disorders .
Q & A
(Basic) What are the recommended synthetic routes for 2-(2-Bromo-4-nitrophenyl)ethan-1-amine hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Bromination and nitration of a phenyl precursor to introduce the 2-bromo-4-nitro substituents. For example, directed ortho-metallation or electrophilic substitution may be employed.
- Step 2: Coupling the substituted phenyl group to an ethanamine backbone via reductive amination or nucleophilic substitution. Catalysts like palladium or nickel complexes may enhance yield .
- Step 3: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
Purification often involves recrystallization or column chromatography using silica gel and dichloromethane/methanol gradients.
(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are used to verify substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups and δ 4.1–4.3 ppm for the ethanamine backbone) .
- HPLC/MS: High-performance liquid chromatography coupled with mass spectrometry confirms molecular weight (e.g., [M+H] peak at m/z 275) and purity (>98%) .
- Elemental Analysis: Validates empirical formula (e.g., CHBrNO·HCl) by matching calculated and observed C, H, N percentages.
(Advanced) How do substituent effects on the phenyl ring influence the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
The electron-withdrawing nitro (-NO) and bromo (-Br) groups at the 4- and 2-positions, respectively, activate the ring for nucleophilic attack:
- Ortho/para-Directing Effects: The nitro group deactivates the ring but directs incoming nucleophiles to the meta position relative to itself, while bromine’s inductive effect further polarizes the ring .
- Kinetic Studies: Use time-resolved UV-Vis spectroscopy to monitor substitution rates with amines or thiols. Compare with analogs lacking bromo/nitro groups to isolate substituent contributions .
(Advanced) How can researchers resolve contradictions in reported solubility data across solvents?
Methodological Answer:
- Solubility Profiling: Conduct systematic solubility tests in DMSO, ethanol, and water at 25°C and 60°C. Use dynamic light scattering (DLS) to detect aggregation.
- pH-Dependent Solubility: Adjust pH (e.g., 1–10) to assess ionization effects. The hydrochloride salt’s solubility in water increases under acidic conditions due to protonation of the amine .
- Reference Consistency: Cross-check literature values with databases like PubChem or Reaxys, noting solvent grade and temperature .
(Application) How is this compound utilized in studying β-arrestin-biased receptor signaling?
Methodological Answer:
- Receptor Binding Assays: Radiolabel the compound (e.g., H) and measure binding affinity (K) to serotonin (5-HT) or dopamine receptors using membrane preparations from transfected HEK293 cells .
- Bias Factor Calculation: Compare G protein activation (cAMP assay) vs. β-arrestin recruitment (BRET assay) to quantify signaling bias. Normalize data to reference agonists like LSD .
- Structural Modeling: Dock the compound into receptor crystal structures (e.g., PDB 6WGT) using software like AutoDock Vina to predict binding modes .
(Safety) What are the best practices for handling and storing this compound to ensure laboratory safety?
Methodological Answer:
- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Conduct reactions in sealed systems if generating toxic intermediates (e.g., HBr) .
- Storage: Store desiccated at –20°C in amber vials to prevent degradation. Avoid prolonged exposure to light or humidity, which may hydrolyze the nitro group .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before incineration by licensed hazardous waste facilities .
(Advanced) What strategies optimize enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral Resolution: Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Optimize mobile phase composition (hexane/isopropanol) .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like reductive amination to favor desired stereochemistry .
- Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra with racemic mixtures .
(Application) How is this compound applied in high-throughput enzymatic assays?
Methodological Answer:
- Transaminase Screening: Use as an amine donor in colorimetric assays with α-ketoglutarate. Monitor NADH consumption at 340 nm or precipitate formation (if coupled with chromogenic substrates) .
- Kinetic Parameter Determination: Fit initial rate data (v vs. [S]) to the Michaelis-Menten equation using GraphPad Prism. Compare K and k values with alternative donors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
